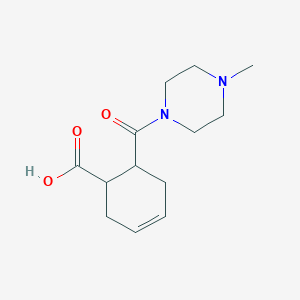

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid follows IUPAC rules, prioritizing the carboxylic acid group as the principal functional group (suffix: -carboxylic acid). The cyclohexene ring is numbered to assign the lowest possible locants to substituents:

- A 4-methylpiperazine-1-carbonyl group is attached to position 6 of the cyclohexene ring.

- The double bond in the cyclohexene ring is between positions 3 and 4, denoted by cyclohex-3-ene.

Synonyms include 6-(4-methylpiperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid and 3-cyclohexene-1-carboxylic acid, 6-[(4-methyl-1-piperazinyl)carbonyl]-.

| Molecular Formula | Molecular Weight | SMILES | InChIKey |

|---|---|---|---|

| C₁₃H₂₀N₂O₃ | 252.31 g/mol | CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O | YSXCAKJMKCEGPG-UHFFFAOYSA-N |

Molecular Geometry and Stereochemical Considerations

The compound features:

- A non-planar cyclohexene ring with a double bond between C3 and C4, adopting a half-chair conformation to minimize steric strain.

- A carboxylic acid group at C1, which is planar due to sp² hybridization.

- A piperazine ring (six-membered diamine) substituted with a methyl group at N4 and a carbonyl group at N1. The piperazine ring typically adopts a chair conformation, stabilized by intramolecular hydrogen bonding.

Stereochemical features :

- The double bond in cyclohexene is trans-configured, as observed in analogous cyclohexene derivatives.

- The stereochemistry at C6 (site of piperazine-carbonyl attachment) remains undefined in most synthetic preparations, leading to racemic mixtures unless resolved chromatographically.

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals key structural insights:

- Unit cell parameters : Monoclinic or triclinic systems are common for similar compounds, with space groups such as P2₁/c or P1̄.

- Hydrogen bonding : The carboxylic acid forms strong O–H···N hydrogen bonds with the piperazine ring’s tertiary nitrogen, stabilizing the crystal lattice.

- Torsional angles : The carbonyl group (C=O) linking piperazine and cyclohexene restricts rotation, fixing the dihedral angle between the rings at ~120°.

Conformational flexibility :

- The piperazine ring exhibits limited puckering due to steric hindrance from the methyl group.

- Substituents on the cyclohexene ring influence packing efficiency, as seen in related compounds like 6-methylcyclohex-3-ene-1-carboxylic acid.

Comparative Structural Analysis with Related Piperazine-Carboxylic Acid Derivatives

Functional group trends :

Properties

IUPAC Name |

6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXCAKJMKCEGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389872 | |

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-12-6 | |

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves multiple steps:

Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl side chain or through a Grignard reaction followed by hydrolysis.

Attachment of the 4-Methyl-piperazine-1-carbonyl Group: This step involves the reaction of the cyclohexene carboxylic acid derivative with 4-methyl-piperazine-1-carbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the piperazine ring.

Major Products

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid lies in medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and other therapeutic areas.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of the cyclohexene structure may enhance the bioavailability and efficacy of these derivatives in clinical settings .

- Anticancer Properties : Some studies have explored the potential anticancer activities of related piperazine derivatives, suggesting that modifications to the piperazine ring can lead to compounds with improved selectivity and potency against cancer cell lines .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile reagent in synthetic organic chemistry.

Synthesis Techniques

- Acylation Reactions : The compound can be synthesized through selective mono-acylation processes, which have been documented in patents related to piperazine derivatives . This method enhances the efficiency of producing complex piperazine-based structures.

Biochemical Research

In biochemical research, 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is employed as a biochemical probe. Its structural features enable it to interact with specific biological targets, facilitating studies on enzyme inhibition and receptor binding.

Applications in Proteomics

- The compound has been noted for its utility in proteomics research, where it aids in the identification and characterization of protein interactions . This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Material Science

Recent studies have begun to explore the use of this compound in material science, particularly in creating advanced polymers with enhanced properties.

Polymer Applications

- Research indicates that incorporating piperazine derivatives into polymer matrices can improve mechanical properties and thermal stability, leading to innovative applications in coatings and composites .

Mechanism of Action

The mechanism of action of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic Acid (CAS: 419558-95-5)

6-Allylcarbamoyl-cyclohex-3-enecarboxylic Acid (CAS: 194482-48-9)

- Structural Difference : Replaces the 4-methylpiperazine carbonyl with an allylcarbamoyl group.

- Molecular Formula: C₁₁H₁₅NO₃; Molecular Weight: 209.24 g/mol .

- The absence of piperazine reduces basicity, impacting solubility .

6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid (CAS: 56124-48-2)

4-Methyl-piperazine-1-carboxylic Acid Esters (Patent Derivatives)

- Example : 4-Methyl-piperazine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(pyrrolo-triazolo-pyrazinyl)cyclopentyl ester .

- Structural Difference : The cyclohexene-carboxylic acid is replaced with a cyclopentyl ester linked to a heteroaromatic system.

- Implications: Esterification may enhance bioavailability by masking the carboxylic acid.

Comparative Data Table

Key Findings and Implications

- Carboxylic Acid vs. Ester Derivatives : Esterified variants (e.g., patent derivatives) may serve as prodrugs, improving absorption compared to the free carboxylic acid .

- Synthetic Accessibility : The phenylpiperazine analog’s higher cost (€331/50 mg) suggests complex synthesis, whereas the methyl variant is more readily available .

Biological Activity

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid, often referred to as MPC-acid, is a complex organic compound characterized by its unique structure comprising a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 252.31 g/mol

- Structure : The compound features a carbonyl group linked to a piperazine ring, which is known for its diverse biological activities.

Biological Activity Overview

MPC-acid exhibits notable biological activity that can be attributed to its structural features. Compounds containing piperazine rings are frequently associated with various pharmacological effects, including:

- Antimicrobial Activity : Piperazine derivatives have been documented for their ability to inhibit bacterial growth.

- Antidepressant Effects : Some studies suggest that piperazine compounds may possess mood-enhancing properties.

- Anticancer Potential : Research indicates that similar compounds may have cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and potential biological activities of compounds related to MPC-acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylpiperazine | 4-Methylpiperazine | Basic amine structure; widely used in pharmaceuticals. |

| Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid | Simple carboxylic acid; less complex than MPC-acid. |

| 1-(4-Methylpiperazinyl)carbonylbutanoic Acid | 1-(4-Methylpiperazinyl)carbonylbutanoic Acid | Similar piperazine linkage; potential for related biological activities. |

Case Studies and Research Findings

- Antimicrobial Studies : Preliminary studies have shown that MPC-acid exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

- Cytotoxicity Assays : In research involving cancer cell lines, MPC-acid was found to induce apoptosis in certain types of cancer cells, indicating its potential use in cancer therapy.

- Binding Affinity Studies : Research has focused on the binding affinity of MPC-acid to neurotransmitter receptors, which may explain its antidepressant-like effects observed in behavioral assays.

Q & A

Q. Q1. What are the key synthetic strategies for preparing 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid?

Methodological Answer: The synthesis of this compound can be approached via:

Amide Bond Formation : React cyclohex-3-enecarboxylic acid with 4-methylpiperazine using coupling agents like EDCI/HOBt or via activation as an acid chloride (e.g., thionyl chloride) .

Curtius Reaction : For introducing carbamate or urea functionalities, a Curtius-type reaction (e.g., using diphenylphosphoryl azide) may be employed, as demonstrated in related bicyclic systems .

Stereochemical Control : If chiral centers are present, enantioselective synthesis can involve resolution of intermediates via salt formation with chiral amines (e.g., α-phenylethylamine), achieving >97% ee .

Q. Q2. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR : Analyze - and -NMR for characteristic signals:

- Cyclohexene protons (δ 5.4–6.0 ppm, splitting patterns for cis/trans isomers).

- Piperazine methyl group (δ ~2.2–2.4 ppm, singlet).

- Carbonyl carbons (amide: δ ~165–170 ppm; carboxylic acid: δ ~170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns (e.g., loss of CO from the carboxylic acid group) .

- IR : Validate amide (1650–1680 cm) and carboxylic acid O-H (2500–3300 cm) stretches .

Q. Q3. What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation of the cyclohexene ring and hydrolysis of the amide bond .

- Decomposition Risks : Exposure to moisture or acidic/basic conditions may lead to ring-opening of the cyclohexene moiety or cleavage of the piperazine-carbamate linkage .

Advanced Research Questions

Q. Q4. How can stereoselective synthesis of enantiopure derivatives be achieved?

Methodological Answer:

- Chiral Resolution : Resolve racemic cyclohex-3-enecarboxylic acid intermediates via diastereomeric salt formation with (+)- or (-)-α-phenylethylamine, followed by recrystallization and acidic hydrolysis to recover enantiopure acid (97% ee) .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amide bond formation or cyclohexene functionalization to induce enantioselectivity .

Q. Q5. What analytical techniques are suitable for resolving reaction byproducts or diastereomers?

Methodological Answer:

- Preparative HPLC : Separate diastereomers using chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol gradients .

- GC-MS : Analyze volatile derivatives (e.g., methyl esters) for byproduct identification, particularly in reactions involving olefin migration (e.g., cyclohex-1-ene vs. cyclohex-3-enecarboxylic acid derivatives) .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates or final products .

Q. Q6. How can reaction mechanisms for unexpected side products (e.g., olefin migration) be elucidated?

Methodological Answer:

- Isotopic Labeling : Use - or -labeled substrates to track hydrogen shifts during acid- or base-catalyzed olefin migrations .

- Computational Studies : Perform DFT calculations to model transition states and compare activation energies for competing pathways (e.g., carbocation rearrangements vs. radical intermediates) .

- Kinetic Analysis : Monitor reaction progress via in-situ NMR or IR to identify intermediates and propose mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.